

Technical Support Center: 18:0-18:0 PC-d35 (d35-DSPC)

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Compound of Interest

Compound Name: 18:0-18:0 PC-d35

Cat. No.: B11936095

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of **18:0-18:0 PC-d35**, also known as 1,2-distearoyl-sn-glycero-3-phosphocholine-d35 (d35-DSPC).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid **18:0-18:0 PC-d35**?

A1: Solid **18:0-18:0 PC-d35** should be stored at -20°C.[1] Under these conditions, the product is stable for at least two years.

Q2: How should I store **18:0-18:0 PC-d35** once it is in solution?

A2: While specific stability data for **18:0-18:0 PC-d35** in various solvents is not readily available, general practice for phospholipids is to prepare solutions fresh. If storage in solution is necessary, it is recommended to use a non-polar aprotic solvent, store at -20°C or -80°C, and use within a short period. Avoid repeated freeze-thaw cycles.

Q3: What are the potential degradation products of **18:0-18:0 PC-d35**?

A3: The primary degradation pathway for phosphatidylcholines is hydrolysis, which results in the formation of lysophosphatidylcholine (Lyso-PC) and free fatty acids.[2] For deuterated lipids like **18:0-18:0 PC-d35**, there is also a possibility of deuterium exchange at the alpha-carbon position relative to the carbonyl group.[3]

Q4: Are there any known stability issues specific to the deuterated nature of this lipid?

A4: Yes, deuterated fatty acids can undergo an exchange of deuterium atoms on the carbon adjacent to the carbonyl group (alpha-carbon).^[3] This can result in a mixture of fully and partially deuterated species at that position, which could be a consideration for certain sensitive analytical applications.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and analysis of **18:0-18:0 PC-d35**.

Problem	Possible Cause	Recommended Solution
Inconsistent analytical results (e.g., variable peak areas in LC-MS)	1. Degradation of the lipid due to improper storage or handling. 2. Multiple freeze-thaw cycles of the stock solution. 3. Contamination of the sample or solvent.	1. Ensure the lipid is stored as a solid at -20°C until use. Prepare solutions fresh. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Use high-purity solvents and clean labware.
Appearance of unexpected peaks in chromatogram or mass spectrum	1. Presence of degradation products (e.g., Lyso-PC). 2. Isotopic variants due to deuterium exchange. 3. Contamination from plasticware or solvents.	1. Analyze for the expected mass of 18:0 Lyso-PC. 2. This is an inherent property; if problematic, consider the degree of deuteration. 3. Use glass or polypropylene labware and high-purity solvents.
Poor solubility in aqueous buffers	Phosphatidylcholines with long saturated acyl chains have low solubility in aqueous solutions.	Prepare a lipid dispersion by methods such as sonication or extrusion to form liposomes.
No peaks observed during Mass Spectrometry analysis	1. Instrument malfunction (e.g., no spray, detector issue). 2. Sample preparation error. 3. Incorrect instrument parameters.	1. Check for leaks and ensure the instrument is properly calibrated and the detector is functioning. ^[4] 2. Verify sample concentration and injection volume. 3. Optimize MS parameters for lipid analysis.

Stability Data

The following table summarizes the known stability data for **18:0-18:0 PC-d35**.

Parameter	Condition	Stability	Reference
Physical Form	Solid	≥ 2 years	[1]
Storage Temperature	-20°C	≥ 2 years	[1]
Purity (at time of supply)	Solid	99%	

Experimental Protocols

Protocol for Assessing the Stability of 18:0-18:0 PC-d35 by HPLC-ELSD

This protocol outlines a method to detect the primary degradation products of **18:0-18:0 PC-d35**.

1. Materials:

- **18:0-18:0 PC-d35**
- 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine (18:0 Lyso-PC) standard
- Stearic acid standard
- HPLC-grade chloroform, methanol, water, and ammonia
- HPLC system with an Evaporative Light Scattering Detector (ELSD)
- Silica analytical column

2. Standard Preparation:

- Prepare individual stock solutions of **18:0-18:0 PC-d35**, 18:0 Lyso-PC, and stearic acid in chloroform.
- Create a mixed standard solution containing all three components.

3. Sample Preparation:

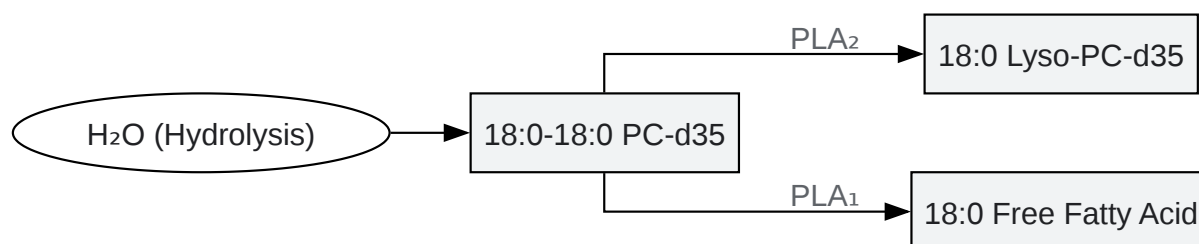
- Dissolve a known amount of the **18:0-18:0 PC-d35** sample to be tested in chloroform.

4. HPLC-ELSD Analysis:

- Column: Allsphere silica column

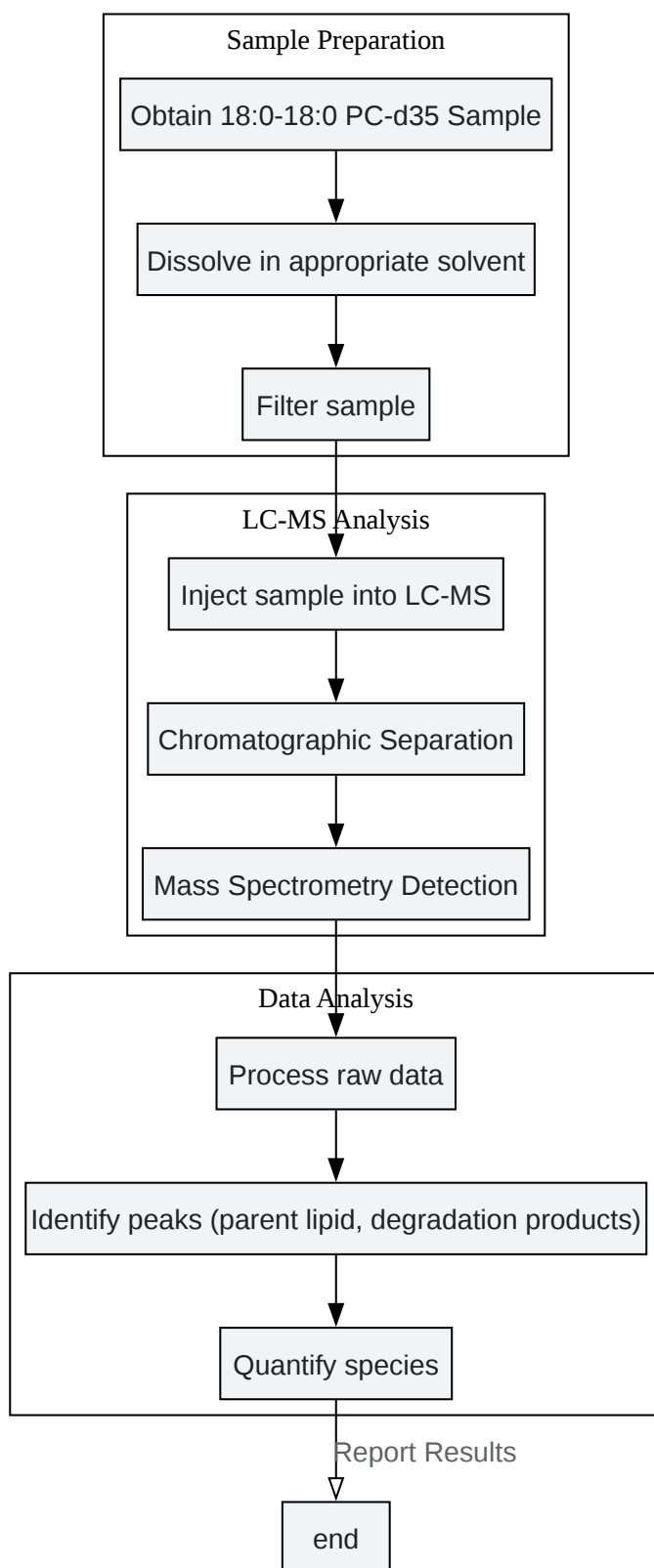
- Mobile Phase A: Chloroform
- Mobile Phase B: Chloroform:Methanol (70:30, v/v)
- Mobile Phase C: Chloroform:Methanol:Water:Ammonia (45:45:9.5:0.5, v/v/v/v)
- Gradient: Develop a gradient to effectively separate the parent lipid, Lyso-PC, and free fatty acid.
- Flow Rate: 1 mL/min
- Injection Volume: 20 μ L
- ELSD Settings: Optimize nebulizer and evaporator temperatures according to the manufacturer's instructions.
- Analysis: Inject the mixed standard to determine the retention times of each component. Inject the sample solution to identify and quantify the presence of any degradation products by comparing with the standards.

Visualizations



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Caption: Degradation pathway of **18:0-18:0 PC-d35** via hydrolysis.



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Caption: Experimental workflow for stability assessment by LC-MS.

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